molecular formula C6H18Si2Te B3138437 Disilatellurane, hexamethyl- CAS No. 4551-16-0

Disilatellurane, hexamethyl-

Cat. No. B3138437
CAS RN: 4551-16-0
M. Wt: 274 g/mol
InChI Key: VMDCDZDSJKQVBK-UHFFFAOYSA-N
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Description

Disilatellurane, hexamethyl- is a chemical compound with the molecular formula C6H18Si2Te . Its molecular weight is 274 g/mol.


Molecular Structure Analysis

The molecular structure of Disilatellurane, hexamethyl- can be analyzed using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

While specific chemical reactions involving Disilatellurane, hexamethyl- are not available, similar compounds like Hexamethylenetetramine have been studied. Hexamethylenetetramine is obtained by the reaction of formaldehyde and excess of ammonia, either in an aqueous medium or in the vapor phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of Disilatellurane, hexamethyl- can be analyzed using various techniques. For example, Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) can be used to detect the presence of sugar, water, and oil in food particles .

Scientific Research Applications

Fenton, J. L., Fagan, A. M., & Schaak, R. E. (2019). General Solution-Phase Synthesis of Nanoscale Transition Metal Tellurides using Metal Nanoparticle Reagents. European Journal of Inorganic Chemistry, 2019(27), 3180–3185. DOI: 10.1002/ejic.201900560

Safety and Hazards

The safety data sheet for a similar compound, Hexamethyldisilazane, indicates that it is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for Disilatellurane, hexamethyl- are not available, research in the field of desalination membranes by interfacial polymerization provides insights into potential future directions for similar compounds .

Mechanism of Action

Target of Action

The primary targets of (Bis(trimethylsilyl))telluride are pre-formed colloidal metal nanoparticles . These nanoparticles react with (Bis(trimethylsilyl))telluride to form their corresponding tellurides .

Mode of Action

(Bis(trimethylsilyl))telluride interacts with its targets, the metal nanoparticles, and converts them into their corresponding tellurides . For instance, nanoparticles of Pd, Pt, and Ni convert into nanoscale particles of the layered transition metal dichalcogenides PdTe2, PtTe2, and NiTe2 upon reaction with (Bis(trimethylsilyl))telluride .

Biochemical Pathways

The interaction of (Bis(trimethylsilyl))telluride with metal nanoparticles leads to the formation of nanoscale transition metal tellurides . This process expands the toolbox of solution-phase reactions converting metal nanoparticle reagents to derivative compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a boiling point of 74°c (11 mmhg) .

Result of Action

The result of the action of (Bis(trimethylsilyl))telluride is the formation of nanoscale transition metal tellurides . These tellurides are important materials for a variety of applications, including thermoelectrics, catalysis, superconductivity, electronics, and optics .

Action Environment

(Bis(trimethylsilyl))telluride is stable in air but reacts with strong oxidizing agents . It’s sensitive and reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of oxidizing agents .

properties

IUPAC Name

trimethyl(trimethylsilyltellanyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCDZDSJKQVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Te][Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Si2Te
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288365
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bis(trimethylsilyl))telluride

CAS RN

4551-16-0
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BIS(TRIMETHYLSILYL))TELLURIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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